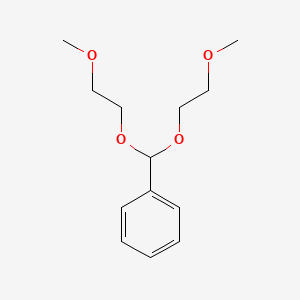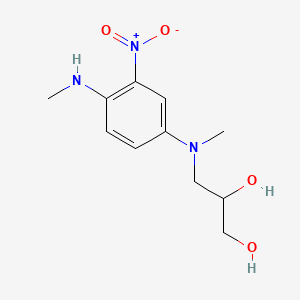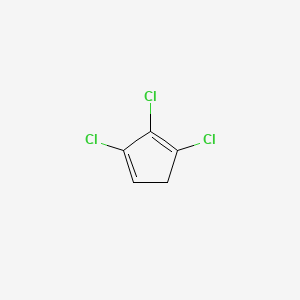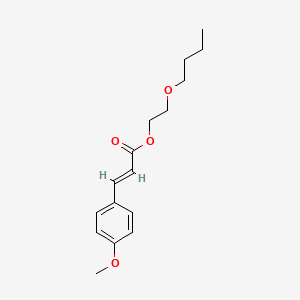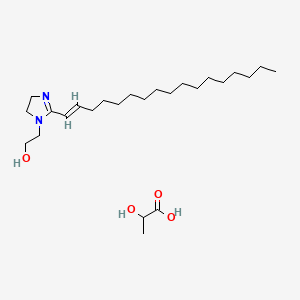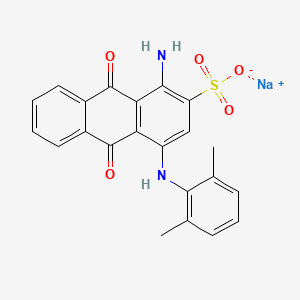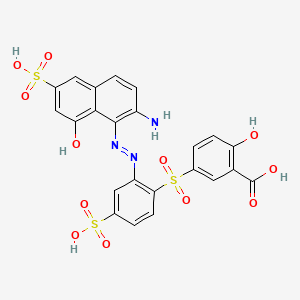
5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)salicylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)salicylic acid is a complex organic compound known for its vibrant color and extensive use in various scientific fields. This compound is characterized by its azo group, which is responsible for its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)salicylic acid typically involves a multi-step process. The initial step often includes the diazotization of 2-amino-8-hydroxy-6-sulpho-1-naphthylamine, followed by coupling with 4-sulphophenylsulphonyl salicylic acid under controlled pH conditions. The reaction is usually carried out in an aqueous medium with the temperature maintained at a specific range to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors with precise control over temperature, pH, and reaction time. The use of continuous flow reactors and automated systems ensures consistency and high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)salicylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)salicylic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye and pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of colored materials and as a tracer in various processes.
Mécanisme D'action
The mechanism of action of 5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)salicylic acid involves its interaction with specific molecular targets. The azo group can undergo reduction, leading to the formation of active intermediates that interact with cellular components. These interactions can result in changes in cellular processes, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)benzoic acid
- 5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)anisic acid
Uniqueness
Compared to similar compounds, 5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)salicylic acid is unique due to its specific structural features, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
25747-24-4 |
|---|---|
Formule moléculaire |
C23H17N3O12S3 |
Poids moléculaire |
623.6 g/mol |
Nom IUPAC |
5-[2-[(2-amino-8-hydroxy-6-sulfonaphthalen-1-yl)diazenyl]-4-sulfophenyl]sulfonyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C23H17N3O12S3/c24-16-4-1-11-7-14(41(36,37)38)10-19(28)21(11)22(16)26-25-17-9-13(40(33,34)35)3-6-20(17)39(31,32)12-2-5-18(27)15(8-12)23(29)30/h1-10,27-28H,24H2,(H,29,30)(H,33,34,35)(H,36,37,38) |
Clé InChI |
WUJAOMXXLDPOGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)C4=CC(=C(C=C4)O)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



